

8-Bromo-6-methylquinazolin-4(3H)-one molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Bromo-6-methylquinazolin-4(3H)-one

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An In-Depth Technical Guide to **8-Bromo-6-methylquinazolin-4(3H)-one**: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **8-Bromo-6-methylquinazolin-4(3H)-one**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core molecular characteristics, plausible synthetic pathways, and its emerging potential as a scaffold for novel therapeutics. This document is intended for professionals who require a deep, mechanistically-grounded understanding of this molecule.

Introduction: The Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine ring systems, is a privileged scaffold in medicinal chemistry.^[1] This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.^{[2][3]} **8-Bromo-6-methylquinazolin-4(3H)-one** is a specific derivative that combines the foundational quinazolinone structure with bromine and methyl substitutions. These modifications are not trivial; they critically influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.

Understanding the interplay between the core scaffold and its substituents is paramount for harnessing its therapeutic potential.

Molecular Structure and Physicochemical Profile

The defining characteristics of **8-Bromo-6-methylquinazolin-4(3H)-one** are its chemical structure and resulting physical properties. These data are fundamental for any experimental design, from solubility testing to computational modeling.

Chemical Identifiers and Molecular Weight

A precise understanding of a compound's identity is crucial for reproducibility in research. The key identifiers for this molecule are summarized below.

Property	Value	Source(s)
IUPAC Name	8-bromo-6-methyl-3H-quinazolin-4-one	[4][5]
CAS Number	215115-09-6	[4][6][7]
Molecular Formula	C ₉ H ₇ BrN ₂ O	[4][6][7]
Molecular Weight	239.07 g/mol	[4][7]
Canonical SMILES	<chem>Cc1cc2c(c(c1)Br)N=CNC2=O</chem>	[5][7]
InChI Key	KEBPNLDDFILTLR-UHFFFAOYSA-N	[6]

Structural Representation

The arrangement of atoms in **8-Bromo-6-methylquinazolin-4(3H)-one** dictates its chemical behavior. The structure features a bromine atom at position 8 and a methyl group at position 6 of the quinazolinone ring.

Caption: 2D structure of **8-Bromo-6-methylquinazolin-4(3H)-one**.

Synthesis and Mechanistic Rationale

While specific synthesis routes for **8-Bromo-6-methylquinazolin-4(3H)-one** are not extensively detailed in readily available literature, a plausible pathway can be inferred from established methods for analogous quinazolinone derivatives.[2][8][9] A common and effective strategy involves the cyclization of a substituted anthranilic acid derivative.

Proposed Retrosynthetic Pathway

The synthesis logically begins with a commercially available, appropriately substituted aniline or benzoic acid. A likely precursor is 2-amino-3-bromo-5-methylbenzoic acid.



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Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: A Plausible Synthesis

The following protocol is a hypothetical, yet chemically sound, procedure based on established quinazolinone synthesis methodologies.

Objective: To synthesize **8-Bromo-6-methylquinazolin-4(3H)-one** from 2-amino-3-bromo-5-methylbenzoic acid.

Step 1: Formylation of the Anthranilic Acid

- Rationale: The introduction of a formyl group to the amine is the initial step to prepare the substrate for cyclization. Acetic anhydride is often used to facilitate the dehydration reaction required for amide bond formation.
- Procedure:
 - To a solution of 2-amino-3-bromo-5-methylbenzoic acid (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.2 eq) dropwise at 0°C.
 - Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the mixture into ice-cold water.
- Filter the resulting precipitate, wash with water, and dry under vacuum to yield the N-formyl intermediate.

Step 2: Cyclization to the Quinazolinone Core

- Rationale: Heating the N-formyl intermediate with a source of ammonia, such as formamide, facilitates the intramolecular cyclization and dehydration to form the stable heterocyclic quinazolinone ring system.
- Procedure:
 - Combine the N-formyl intermediate (1.0 eq) with formamide (15 vol).
 - Heat the mixture to 150-160°C for 3-4 hours.
 - Monitor the reaction by TLC.
 - After cooling to room temperature, add water to the reaction mixture.
 - Collect the solid precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain pure **8-Bromo-6-methylquinazolin-4(3H)-one**.^[2]

Applications in Drug Discovery and Development

The true value of **8-Bromo-6-methylquinazolin-4(3H)-one** lies in its potential as a building block for developing targeted therapies. The quinazolinone scaffold is a well-established pharmacophore, and this specific derivative has been identified as a promising core for developing binders for epigenetic targets.

Epigenetic Regulation: BRD9 Inhibition

Recent studies have highlighted 6-methylquinazolin-4(3H)-one derivatives as novel binders of Bromodomain-containing protein 9 (BRD9).^[9] BRD9 is an epigenetic reader protein and a

component of the SWI/SNF chromatin remodeling complex, which is implicated in certain cancers.[9] The 8-bromo substitution on this scaffold can serve as a crucial chemical handle for further modification via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the synthesis of a diverse library of compounds to optimize binding affinity and selectivity for the BRD9 bromodomain.[9] This makes **8-Bromo-6-methylquinazolin-4(3H)-one** a highly valuable intermediate for developing potent and selective epigenetic modulators.

Anticancer and Anti-inflammatory Potential

The broader family of substituted quinazolinones has demonstrated significant potential in oncology and immunology.[3][10] Derivatives have been investigated as:

- **Anticancer Agents:** By targeting various mechanisms, including dihydrofolate reductase (DHFR) inhibition and interacting with key signaling pathways in tumor cells.[11]
- **Anti-inflammatory Agents:** Through the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade.[3]

The presence of the bromine atom at the 8-position can enhance the biological activity through halogen bonding or by increasing the lipophilicity, which can improve cell membrane permeability.

Conclusion

8-Bromo-6-methylquinazolin-4(3H)-one is more than just a chemical compound; it is a strategic starting point for sophisticated drug discovery programs. Its well-defined molecular structure and weight provide a solid foundation for chemical characterization. The established reactivity of the quinazolinone core, combined with the versatility of the bromo substituent, offers chemists a powerful platform for generating novel molecular entities. As research into targeted therapies for cancer and inflammatory diseases continues, the utility of scaffolds like **8-Bromo-6-methylquinazolin-4(3H)-one** is set to grow, making it a molecule of high importance for the scientific community.

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- To cite this document: BenchChem. [8-Bromo-6-methylquinazolin-4(3H)-one molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1417694#8-bromo-6-methylquinazolin-4-3h-one-molecular-structure-and-weight]

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